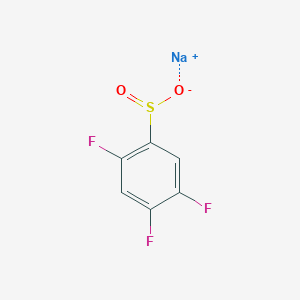

Sodium 2,4,5-trifluorobenzene-1-sulfinate

Description

Sodium 2,4,5-trifluorobenzene-1-sulfinate is a fluorinated aromatic sulfinate salt with the chemical formula C₆H₂F₃SO₂Na. It is characterized by a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions and a sulfinate (-SO₂⁻Na⁺) group at the 1-position. This compound is primarily utilized as a nucleophilic coupling agent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds for pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing fluorine substituents enhance the electrophilicity of the sulfinate group, promoting reactivity in cross-coupling reactions such as the Liebeskind-Srogl reaction .

Properties

Molecular Formula |

C6H2F3NaO2S |

|---|---|

Molecular Weight |

218.13 g/mol |

IUPAC Name |

sodium;2,4,5-trifluorobenzenesulfinate |

InChI |

InChI=1S/C6H3F3O2S.Na/c7-3-1-5(9)6(12(10)11)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |

InChI Key |

DENMNICWAPYLFK-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)[O-])F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,4,5-trifluorobenzene-1-sulfinate typically involves the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production of Sodium 2,4,5-trifluorobenzene-1-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,4,5-trifluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The trifluorobenzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides .

Scientific Research Applications

Sodium 2,4,5-trifluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2,4,5-trifluorobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the trifluorobenzene ring and the sulfinate group. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of various products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Sodium 2,4,5-trifluorobenzene-1-sulfinate with analogous fluorinated sulfinic acid derivatives and related functional group variants. Key differences in substitution patterns, functional groups, and applications are highlighted.

Fluorinated Benzenesulfinate Salts

Sodium 2,4-Difluorobenzene-1-sulfinate

- Structure : C₆H₃F₂SO₂Na (fluorine at 2,4 positions).

- Applications : Less steric hindrance may favor reactions requiring planar transition states.

Sodium 2,4,6-Trifluorobenzene-1-sulfinate

- Structure : C₆H₂F₃SO₂Na (fluorine at 2,4,6 positions).

- Reactivity : Symmetrical substitution increases steric hindrance, possibly slowing reaction kinetics versus the 2,4,5-isomer.

- Thermal Stability : Symmetrical fluorine distribution may enhance thermal stability in solid-state applications.

Functional Group Variants

2,4,5-Trifluorobenzenesulfonamide (CAS 287172-63-8)

- Structure : C₆H₂F₃SO₂NH₂ .

- Reactivity : The sulfonamide group (-SO₂NH₂) is less nucleophilic than the sulfinate group, limiting utility in metal-catalyzed couplings.

- Applications : Primarily used in pharmaceutical intermediates (e.g., protease inhibitors).

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl Chloride (CAS 1027345-07-8)

Research Findings and Trends

Electronic Effects : Fluorine substituents significantly modulate the electronic environment of the benzene ring. In Sodium 2,4,5-trifluorobenzene-1-sulfinate, the meta-fluorine (position 5) enhances electrophilicity at the sulfinate group, enabling efficient palladium-catalyzed couplings .

Solubility : Increasing fluorine substitution correlates with reduced aqueous solubility due to increased lipophilicity. Sodium sulfinates with trifluoro substitution often require polar aprotic solvents (e.g., DMF) for optimal reactivity.

Stability : Sulfinate salts generally exhibit superior shelf-life compared to sulfonyl chlorides but are less stable than sulfonamides under acidic conditions.

Biological Activity

Sodium 2,4,5-trifluorobenzene-1-sulfinate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies. The focus will be on its synthesis, applications, and biological implications based on diverse research findings.

Overview of Sodium 2,4,5-trifluorobenzene-1-sulfinate

Sodium 2,4,5-trifluorobenzene-1-sulfinate is categorized as an organosulfur compound, specifically a sulfinic acid salt. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which enhances its reactivity and potential biological activity. This compound is primarily utilized in organic synthesis and has shown promise in various pharmacological applications.

The synthesis of sodium 2,4,5-trifluorobenzene-1-sulfinate typically involves the reaction of the corresponding sulfonyl chloride with sodium salts under controlled conditions. The compound can be synthesized through various methods including:

- Nucleophilic substitution : Utilizing nucleophiles to replace halogen atoms in precursor compounds.

- Electrophilic aromatic substitution : Introducing the sulfinyl group onto aromatic rings through electrophilic attack.

Table 1 summarizes the synthetic routes and yields associated with sodium sulfinates:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution | 70-90 | Room temperature |

| Electrophilic substitution | 60-80 | Elevated temperature (100°C) |

The proposed mechanism of action for sodium 2,4,5-trifluorobenzene-1-sulfinate may involve:

- Inhibition of viral proteases : Similar compounds have been shown to bind non-covalently to viral proteases, preventing their activity.

- Interference with cellular pathways : The trifluoromethyl group may alter the compound's interaction with cellular targets, enhancing its biological effects.

Study on Antiviral Efficacy

A notable study investigated the antiviral efficacy of sulfonate derivatives against coronaviruses. While sodium 2,4,5-trifluorobenzene-1-sulfinate was not directly tested, related compounds showed promising results in vitro:

- EC50 values : Compounds exhibited EC50 values in the low micromolar range against SARS-CoV-2.

- Mechanistic insights : The studies highlighted that modifications in the sulfonate structure could lead to improved binding affinities for viral targets.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of sodium 2,4,5-trifluorobenzene-1-sulfinate. Preliminary assessments indicate that:

- Cell viability assays : Conducted on various cell lines revealed that concentrations below 100 µM did not significantly affect cell viability.

- In vivo studies : Future studies are warranted to assess systemic effects and long-term exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.